Testosterone Methanesulfonate
Overview
Description
Testosterone Methanesulfonate is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone Methanesulfonate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Oxidation: Introduction of the keto group at the 3-position.
Reduction: Selective reduction of double bonds to achieve the desired stereochemistry.
Sulfonation: Introduction of the methanesulfonate group at the 17-position using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Testosterone Methanesulfonate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Replacement of the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated steroids.
Scientific Research Applications
Testosterone Methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroids.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Testosterone Methanesulfonate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A naturally occurring steroid hormone with a similar core structure.
Estradiol: Another steroid hormone with distinct functional groups.
Corticosterone: A steroid involved in stress response with a similar backbone.
Uniqueness
Testosterone Methanesulfonate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other steroids.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4S/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(24-25(3,22)23)20(16,2)11-9-17(15)19/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQLMPFZOYMAI-RABCQHRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)C)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)C)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949101 | |
Record name | 3-Oxoandrost-4-en-17-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23067-29-0, 26238-00-6 | |
Record name | NSC65678 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxoandrost-4-en-17-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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